4F-Mhpg - 889882-04-6

4F-Mhpg

Catalog Number: EVT-1590042
CAS Number: 889882-04-6
Molecular Formula: C9H12FN3O
Molecular Weight: 197.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Fluoro-m-hydroxyphenethylguanidine is a radiolabeled compound primarily used in positron emission tomography (PET) imaging for assessing cardiac sympathetic innervation. This compound, designated as 4F-MHPG, is significant in the field of nuclear medicine due to its ability to quantify regional cardiac sympathetic nerve density, which is crucial for diagnosing various cardiac conditions.

Source and Classification

4F-MHPG is classified as a radiotracer, specifically a fluorinated phenethylguanidine derivative. It is synthesized using fluorine-18, a radioactive isotope commonly employed in PET imaging. The synthesis and evaluation of this compound have been documented in several studies, highlighting its potential applications in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4F-MHPG involves several key steps:

  1. Starting Material: The synthesis begins with 3-benzyloxy-4-fluorobenzaldehyde, which undergoes reduction with sodium borohydride to yield benzyl alcohol.
  2. Formation of Benzyl Bromide: The benzyl alcohol is converted to benzyl bromide through reaction with phosphorus tribromide.
  3. Cyanation: The benzyl bromide is treated with sodium cyanide to produce benzyl cyanide.
  4. Reduction: The cyano group is reduced using borane, followed by deprotection of the benzyl group with hydrobromic acid to yield 4-fluoro-m-tyramine.
  5. Final Condensation: This intermediate is then condensed with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea to form the final product, 4F-MHPG .
Molecular Structure Analysis

Structure and Data

The molecular formula of 4F-MHPG is C12H16F N3O2, and its structure includes a fluorine atom positioned at the para position relative to the hydroxyl group on the aromatic ring. The compound features a guanidine functional group that plays a pivotal role in its interaction with norepinephrine transporters.

The structure can be represented as follows:

C12H16FN3O2\text{C}_{12}\text{H}_{16}\text{F}\text{N}_3\text{O}_2

Structural Characteristics

  • Molecular Weight: Approximately 239.27 g/mol
  • Functional Groups: Hydroxyl (-OH), Guanidine (-NH-C(=NH)-NH2), Fluoro (-F)
Chemical Reactions Analysis

Reactions and Technical Details

4F-MHPG undergoes various chemical reactions that are essential for its functionality as a radiotracer:

  • Nucleophilic Aromatic Substitution: The introduction of fluorine-18 into the aromatic system occurs via nucleophilic aromatic substitution, where the fluorine replaces a leaving group on the aromatic ring.
  • Deprotection Reactions: The final steps often involve deprotection processes that free the active sites necessary for biological interactions .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

The mechanism of action for 4F-MHPG involves its uptake into sympathetic nerve terminals where it competes with norepinephrine for reuptake transporters. Once inside the nerve terminal, it binds irreversibly to these transporters, allowing for quantification through PET imaging.

This mechanism enables clinicians to assess sympathetic nerve density and function in various cardiac conditions, providing valuable diagnostic information .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites in its structure.

Relevant data regarding its stability and reactivity are crucial for handling and storage protocols in clinical settings.

Applications

Scientific Uses

4-Fluoro-m-hydroxyphenethylguanidine has significant applications in both research and clinical settings:

  • Cardiac Imaging: Used as a radiotracer for PET scans to evaluate cardiac sympathetic innervation.
  • Research Tool: Assists in understanding sympathetic nervous system function and its role in cardiovascular diseases.
  • Clinical Trials: Currently being evaluated in first-in-human studies to further establish its efficacy and safety profile .
Synthetic Methodologies for 4F-MHPG Radiopharmaceutical Development

Nucleophilic Aromatic Substitution Strategies for Fluorine-18 Labeling

The introduction of fluorine-18 into the 4F-MHPG structure (4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine) presents significant challenges due to the electron-rich aromatic ring of the meta-hydroxyphenethyl precursor. Nucleophilic aromatic substitution (SNAr) under conventional conditions (using K[¹⁸F]F-K₂.2.2 complex) requires strongly electron-withdrawing groups ortho or para to the leaving group for efficient ¹⁸F-incorporation. The phenolic hydroxyl group in the precursor deactivates the ring toward nucleophilic attack, necessitating specialized precursors and optimized conditions [3] [9]. Two principal precursor strategies have been developed:

  • Diaryliodonium Salts: Early syntheses utilized asymmetric diaryliodonium salts (e.g., 2-benzyloxy-4-{2′-(N,N′-bis(tert-butyloxycarbonyl)-N″-guanidinyl}ethylphenyl(2-thienyl)iodonium tosylate), exploiting the electron-deficient thienyl group to direct regioselective ¹⁸F-incorporation at the desired position. Typical conditions involved heating (100–120°C) in anhydrous DMSO or MeCN, yielding ¹⁸F-labeled intermediates in ~5% decay-corrected radiochemical yield (RCY) [2] [4].
  • Formyl-N,N,N-trimethylanilinium Triflates: Alternative precursors like 3-benzyloxy-4-formyl-N,N,N-trimethylanilinium trifluoromethanesulfonate leverage the strongly electron-withdrawing quaternary ammonium group. This facilitates ¹⁸F-fluorination at the ortho position relative to the aldehyde group, followed by reduction to the alcohol and further functionalization. This method achieved RCYs of 15 ± 4% for the aldehyde intermediate [4].

Table 1: Precursor Systems for Nucleophilic Aromatic Radiofluorination of 4F-MHPG

Precursor TypeExample CompoundTypical RCY (%)Reaction ConditionsKey Limitation
Diaryliodonium Salt2-(Thienyl)iodonium tosylate with bis-Boc-guanidine ethyl chain~5 (dc)110°C, DMSO, 15 minModerate yields, regioselectivity concerns
Quaternary Ammonium3-Benzyloxy-4-formyl-N,N,N-trimethylanilinium triflate15 ± 4120°C, MeCN, 10 minMulti-step deprotection/functionalization

Optimization of Iodonium Ylide Precursors in Automated Synthesis

Spirocyclic iodonium ylides (SCIDYs) represent a significant advancement in precursor design for 4F-MHPG. Unlike diaryliodonium salts, SCIDYs offer enhanced stability, reduced tendency for diaryl byproduct formation, and improved regioselectivity due to their rigid, non-symmetrical structure. Optimization studies identified the spirocyclic iodonium ylide precursor derived from a cyclohexanone-fused scaffold as optimal for 4F-MHPG [1] [2]. Key automation parameters included:

  • Solvent Optimization: Replacement of DMSO with dimethylacetamide (DMA) minimized byproduct formation during high-temperature reactions.
  • Temperature and Time: Precise control at 110°C for 8 minutes maximized ¹⁸F-incorporation while minimizing precursor decomposition.
  • Phase-Transfer Catalyst (PTC): Use of Kryptofix 222 (K₂.2.2) with potassium carbonate proved essential for efficient fluoride activation in aprotic media.
  • Deprotection Strategy: Sequential acid hydrolysis (6N HCl, 100°C, 20 min) removed protecting groups (tert-butyloxycarbonyl, Boc) after radiofluorination.

Automated synthesis modules (e.g., GE TRACERlab™ FX-N) implementing these optimized conditions consistently produced [¹⁸F]4F-MHPG with an average non-decay-corrected RCY of 7.8% ± 1.4% (n=8) at end-of-synthesis (EOS) – a substantial improvement over earlier methods [1].

Comparative Analysis of Spirocyclic Iodonium Ylides vs. Traditional Salt Precursors

Comparative studies demonstrate clear advantages of SCIDYs over diaryliodonium salts for 4F-MHPG synthesis [1] [2]:

  • Radiochemical Yield (RCY): SCIDYs provided an approximate threefold increase in EOS RCY (7.8%) compared to salts (~2-3%). This stems from superior reaction kinetics and reduced susceptibility to hydrolysis or radical degradation pathways.
  • Regioselectivity: The spirocyclic backbone enforces steric constraints favoring single-isomer radiofluorination at the para position relative to the hydroxyphenethyl chain. In contrast, diaryliodonium salts can suffer from competing fluorination at the "non-target" aryl ring (e.g., thienyl group), generating radioactive byproducts requiring purification.
  • Precursor Stability: SCIDYs exhibit improved thermal and hydrolytic stability during storage and handling, critical for automated, reproducible synthesis.
  • Specific Activity (Am): Both methods achieve sufficiently high Am (>53.8 GBq/μmol) for PET imaging, as SCIDYs allow no-carrier-added (NCA) synthesis without added carrier fluoride [1] [10].

Table 2: Performance Comparison of Iodonium Precursors for [¹⁸F]4F-MHPG

ParameterSpirocyclic Iodonium Ylide (SCIDY)Traditional Diaryliodonium SaltAdvantage
Average EOS RCY (%)7.8 ± 1.4~2.5~3x Higher Yield
RegioselectivityHigh (Single isomer)Moderate (Requires optimization)Reduced Purification Burden
Precursor StabilityHighModerateBetter Suited for Automation
Byproduct FormationLowSignificant (Diaryl compounds)Higher Radiochemical Purity (>97%)

Multi-Step Radiosynthesis: Cyanogen Bromide-Mediated Guanidinylation

An alternative synthetic route to [¹⁸F]4F-MHPG involves the preparation of a key radiofluorinated intermediate, 4-[¹⁸F]fluoro-m-tyramine ([¹⁸F]4F-MTA), followed by guanidinylation. This multi-step approach is often necessary when using precursors where the guanidine group is incompatible with harsh radiofluorination conditions [4] [9]:

  • Radiofluorination: Synthesis of [¹⁸F]4F-MTA via SNAr on a quaternary ammonium or iodonium salt precursor (e.g., 3-benzyloxy-4-formyl-N,N,N-trimethylanilinium triflate), yielding the protected [¹⁸F]fluoro-benzaldehyde intermediate. Reduction (NaBH₄ or LiAlH₄) and deprotection (HBr) afford [¹⁸F]4F-MTA.
  • Guanidinylation: [¹⁸F]4F-MTA reacts with cyanogen bromide (BrCN) under basic conditions (typically NH₄OH/NH₄Br buffer, pH ~10-11) to form the cyanamide intermediate. This undergoes rapid hydrolysis to the desired guanidine.
  • Purification: Final purification is achieved via semi-preparative reversed-phase HPLC (e.g., C18 column, acidic aqueous/organic mobile phase) to isolate [¹⁸F]4F-MHPG in >98% radiochemical purity [4].

While this route circumvents the need for complex protected iodonium precursors, it introduces challenges:

  • Reaction Complexity: Multiple steps post-radiofluorination increase synthesis time and potential radioactive losses.
  • Handling BrCN: Cyanogen bromide is highly toxic, requiring specialized equipment and safety protocols under GMP.
  • Intermediate Stability: [¹⁸F]4F-MTA and the cyanamide intermediate require careful handling to avoid decomposition.

Properties

CAS Number

889882-04-6

Product Name

4F-Mhpg

IUPAC Name

2-[2-(4-fluoro-3-hydroxyphenyl)ethyl]guanidine

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C9H12FN3O/c10-7-2-1-6(5-8(7)14)3-4-13-9(11)12/h1-2,5,14H,3-4H2,(H4,11,12,13)

InChI Key

DBVYMDMGVRXUPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN=C(N)N)O)F

Synonyms

(18F)4-fluoro-m-hydroxyphenethylguanidine
(18F)4F-MHPG
4-fluoro-3-hydroxyphenethylguanidine
4-fluoro-m-hydroxyphenethylguanidine

Canonical SMILES

C1=CC(=C(C=C1CCN=C(N)N)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.